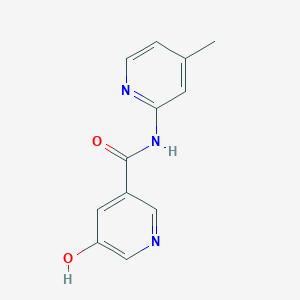
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide, also known as CMPD-101, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. CMPD-101 has been shown to have potent anti-tumor activity in preclinical studies, and its mechanism of action has been extensively studied.
科学研究应用
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-tumor activity, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has also been studied for its anti-inflammatory and neuroprotective effects.
作用机制
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide acts as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide disrupts the signaling pathways that are essential for cancer cell survival, leading to cell cycle arrest and apoptosis. In addition, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity in normal cells. In addition, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide is its potent anti-tumor activity in various cancer cell lines. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide is its relatively low solubility, which can limit its efficacy in vivo. In addition, further studies are needed to determine the optimal dosing and administration of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide for the treatment of various diseases.
未来方向
There are several future directions for the study of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of CK2, which could lead to improved efficacy and reduced toxicity. Another area of research is the investigation of the potential of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine the optimal dosing and administration of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide for the treatment of various diseases.
合成方法
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-aminopyridine with 3-bromo-4-hydroxybenzoic acid, followed by the reaction of the resulting intermediate with 5-methyl-2-chloropyridine-3-carboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.
属性
IUPAC Name |
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-3-11(14-5-8)15-12(17)9-4-10(16)7-13-6-9/h2-7,16H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSJVXTCPLSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid](/img/structure/B7550045.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)

![4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7550062.png)

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7550086.png)

![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)


![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)

